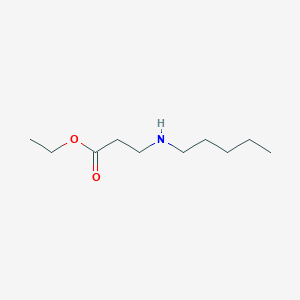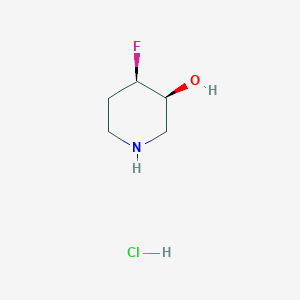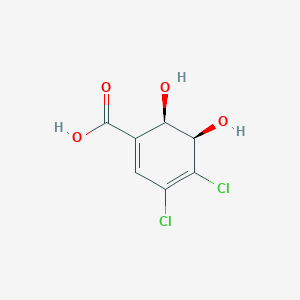
D2 C28 Triaromatic sterane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D2 C28 Triaromatic sterane is a chemical compound with the molecular formula C27H32D2. It belongs to the class of triaromatic steroids, which are characterized by three aromatic rings in their structure. These compounds are often found in crude oils and hydrocarbon source rocks and are used as biomarkers in geochemical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D2 C28 Triaromatic sterane involves several steps, starting from simpler aromatic compounds. The process typically includes:
Aromatic ring formation: This step involves the formation of the aromatic rings through cyclization reactions.
Hydrogenation and dehydrogenation: These reactions are used to introduce and remove hydrogen atoms, respectively, to achieve the desired aromatic structure.
Substitution reactions: Various substituents are introduced into the aromatic rings to complete the synthesis.
Industrial Production Methods
Industrial production of this compound is carried out on a larger scale using similar synthetic routes but optimized for efficiency and yield. The process involves:
Bulk chemical reactions: Large-scale reactions are conducted in industrial reactors.
Purification: The product is purified using techniques such as distillation and chromatography to achieve the desired purity.
Quality control: The final product is subjected to rigorous quality control measures to ensure consistency and purity.
化学反応の分析
Types of Reactions
D2 C28 Triaromatic sterane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or alcohols.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine) and alkyl groups (e.g., methyl, ethyl) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted aromatic compounds .
科学的研究の応用
D2 C28 Triaromatic sterane has several scientific research applications, including:
Geochemical studies: It is used as a biomarker to study the origin and thermal maturity of crude oils and hydrocarbon source rocks.
Environmental analysis: It is used to analyze the presence and distribution of hydrocarbons in environmental samples.
Pharmaceutical research: It is used as a reference material in the synthesis and analysis of steroid-based drugs.
Forensic science: It is used in forensic investigations to identify and analyze hydrocarbon residues.
作用機序
The mechanism of action of D2 C28 Triaromatic sterane involves its interaction with various molecular targets and pathways. It acts as a biomarker by:
Binding to specific receptors: It binds to receptors in crude oils and hydrocarbon source rocks, allowing for the identification and analysis of these materials.
Participating in metabolic pathways: It is involved in metabolic pathways that lead to the formation and degradation of hydrocarbons.
Influencing thermal maturity: It provides information on the thermal maturity of hydrocarbon source rocks, which is crucial for understanding the geological history of these materials.
類似化合物との比較
D2 C28 Triaromatic sterane is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
C27 Triaromatic sterane: This compound has one less carbon atom in its structure and exhibits different chemical and physical properties.
C29 Triaromatic sterane: This compound has one more carbon atom in its structure and is often found in different geological settings.
C26 Triaromatic sterane: This compound has two fewer carbon atoms and is less commonly found in hydrocarbon source rocks.
This compound stands out due to its specific molecular structure, which makes it a valuable biomarker in geochemical studies and other scientific research applications.
特性
IUPAC Name |
(17S)-15,16-dideuterio-17-[(2R)-5,6-dimethylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;(17S)-15,16-dideuterio-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36.C27H34/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28;1-18(2)19(3)10-11-20(4)27(5)17-16-25-24-13-12-21-8-6-7-9-22(21)23(24)14-15-26(25)27/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3;6-9,12-15,18-20H,10-11,16-17H2,1-5H3/t20-,21?,28+;19?,20-,27+/m11/s1/i17D,18D;16D,17D/t17?,18?,20-,21?,28+;16?,17?,19?,20-,27+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOSCDGHWUNJHU-BGYIEFNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.CC(C)C(C)CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C([C@@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)[C@H](C)CCC(C)C(C)C)[2H].[2H]C1C([C@@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)[C@H](C)CCC(CC)C(C)C)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H70 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5S,10S,17S)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene;(5R,10S,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B3250757.png)



![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3250770.png)

![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/structure/B3250794.png)






![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)
